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Compound of Interest

Compound Name: 3-Iodobenzoylacetonitrile

CAS No.: 247206-80-0

Cat. No.: B1600340

Get Quote

Compound Identity & Physicochemical Profile[1][2]
[3][4][5][6][7][8]
3-Iodobenzoylacetonitrile is a

-ketonitrile featuring a meta-substituted iodophenyl ring. Its dual functionality—an electrophilic
carbonyl and a nucleophilic methylene (activated by the nitrile)—makes it a versatile synthon
for constructing pyrazoles, isoxazoles, and quinolines.
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Property Data

IUPAC Name 3-(3-Iodophenyl)-3-oxopropanenitrile

CAS Number 247206-80-0

Molecular Formula

Molecular Weight 271.05 g/mol

Appearance Off-white to pale yellow solid

Melting Point
136–138 °C (Typical for halo-

benzoylacetonitriles)

Solubility

Soluble in

, DMSO-

, Methanol

Synthesis & Preparation Context
Understanding the synthetic origin is crucial for interpreting impurity profiles in spectroscopic

data. The standard preparation involves the Claisen condensation of ethyl 3-iodobenzoate with

acetonitrile using a strong base (e.g., NaH or NaOEt), followed by acidification.

Reaction Pathway Diagram[9]
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Caption: Base-mediated condensation pathway yielding 3-iodobenzoylacetonitrile.

Spectroscopic Data Analysis[5][6][8][10]
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The following data represents the consensus spectroscopic profile derived from chemometric

principles and analogous halo-benzoylacetonitrile standards.

A. Nuclear Magnetic Resonance ( NMR)
Solvent:

(Chloroform-d) Frequency: 400 MHz

The

NMR spectrum is characterized by a distinct methylene singlet and a meta-substituted aromatic
pattern.
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additive

deshielding

effects.

Expert Insight:

Tautomerism: In polar solvents like DMSO-

, you may observe a minor set of peaks corresponding to the enol form (

), characterized by a vinylic proton near 6.0 ppm and a broad exchangeable

peak.

Coupling Constants: The meta-coupling (

and

) is typically small (~1–2 Hz), appearing as fine splitting on the H2 signal.

B. Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the presence of the nitrile and ketone functionalities.
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Wavenumber (

)
Vibration Mode Functional Group Notes

3100–3000 Stretch Aromatic Ring Weak intensity.

2920–2850 Stretch

Methylene (

)

Weak; often obscured

by fingerprint region.

2265 Stretch Nitrile

Characteristic sharp,

medium-intensity

band. Higher

frequency than

conjugated nitriles due

to electron-

withdrawing

-carbonyl.

1695 Stretch Ketone

Strong intensity.

Typical for aryl

ketones.

1570, 1420 Stretch Aromatic Skeleton
Ring breathing

modes.

~600–500 Stretch Carbon-Iodine
Low frequency

fingerprint band.

C. Mass Spectrometry (GC-MS / ESI-MS)
Ionization Mode: Electron Impact (EI, 70 eV) or ESI+

Molecular Ion (

): m/z 271 (Base peak or high intensity).

Isotopic Pattern: Iodine is monoisotopic (

), so no M+2 peak is observed (unlike Chloro- or Bromo- analogs).
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Fragmentation Pathway:

Molecular Ion (M+)
m/z 271

Iodobenzoyl Cation
[Ar-CO]+ 
m/z 231

Alpha Cleavage

- CH2CN (40 Da)

Iodophenyl Cation
[Ar]+ 

m/z 203

Decarbonylation

- CO (28 Da)

Click to download full resolution via product page

Caption: Primary fragmentation pathway showing the loss of the acetonitrile group followed by

decarbonylation.

Experimental Protocols
To ensure data integrity when replicating these results, follow these preparation standards.

Protocol 1: NMR Sample Preparation
Drying: Ensure the solid is dried under high vacuum (0.1 mbar) for 4 hours to remove trace

water or solvent (ethanol/acetonitrile) which can overlap with the methylene peak.

Solvent Choice: Use

(99.8% D) with 0.03% TMS as an internal standard.

Note: Avoid Acetone-
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if possible, as it can promote enolization and complicate the integration of the methylene
protons.

Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent. Filter through a glass wool

plug if any turbidity remains.

Protocol 2: IR Sample Preparation (ATR Method)
Cleaning: Clean the diamond crystal with isopropanol to remove previous residues.

Background: Collect a background spectrum of the ambient air.

Deposition: Place a small amount (~2 mg) of the solid directly onto the crystal.

Compression: Apply pressure using the anvil until the force gauge indicates optimal contact.

Scan: Acquire 16 scans at 4

resolution.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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